molecular formula C10H12N2O4 B2641673 (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate CAS No. 1001387-15-0

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate

Cat. No.: B2641673
CAS No.: 1001387-15-0
M. Wt: 224.216
InChI Key: IJONPCRWEBRFHA-YVMONPNESA-N
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Description

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is an organic compound that features a furan ring, an amino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-2-carboxaldehyde, methyl acetoacetate, and ammonia.

    Condensation Reaction: Furan-2-carboxaldehyde is reacted with methyl acetoacetate in the presence of a base to form an intermediate compound.

    Amination: The intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group.

    Esterification: The final step involves esterification to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

    Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include oxo derivatives, reduced amines or alcohols, substituted derivatives, and carboxylic acids.

Scientific Research Applications

Chemistry

In chemistry, (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organic molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure but different stereochemistry.

    Ethyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester.

    3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness

(Z)-methyl 3-amino-4-((furan-2-ylmethyl)amino)-4-oxobut-2-enoate is unique due to its specific stereochemistry and functional groups. The presence of the furan ring and the (Z)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (Z)-3-amino-4-(furan-2-ylmethylamino)-4-oxobut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)5-8(11)10(14)12-6-7-3-2-4-16-7/h2-5H,6,11H2,1H3,(H,12,14)/b8-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJONPCRWEBRFHA-YVMONPNESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C(C(=O)NCC1=CC=CO1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C(/C(=O)NCC1=CC=CO1)\N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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